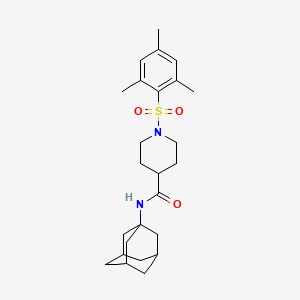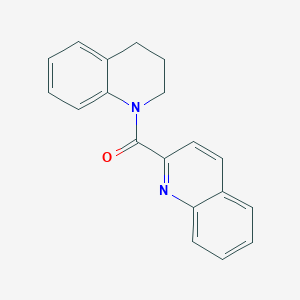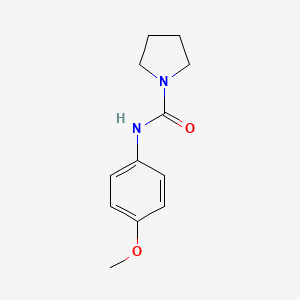
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. This compound is commonly referred to as PEP-1 and is a derivative of pyrrolidine. PEP-1 has shown promise in various scientific research applications due to its unique properties, including its ability to cross the blood-brain barrier.
Mecanismo De Acción
PEP-1 works by binding to specific receptors in the body, including dopamine receptors and sigma-1 receptors. This binding results in a cascade of biochemical reactions that ultimately lead to its pharmacological effects.
Biochemical and Physiological Effects
PEP-1 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its neuroprotective effects. PEP-1 has also been shown to modulate the activity of certain ion channels in the body, which may be responsible for its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PEP-1 is its ability to cross the blood-brain barrier, making it a potentially useful pharmacological agent for the treatment of neurological diseases. However, PEP-1 is a relatively new compound, and its safety and efficacy have not been fully established. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on PEP-1. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the safety and efficacy of PEP-1 in various pharmacological applications. Finally, PEP-1 may hold promise as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, and further research in these areas is warranted.
In conclusion, PEP-1 is a promising pharmacological agent that has shown potential in various scientific research applications. Its unique properties, including its ability to cross the blood-brain barrier, make it a potentially useful compound for the treatment of neurological diseases and cancer. However, further research is needed to fully understand its safety and efficacy in these applications.
Métodos De Síntesis
The synthesis of PEP-1 involves the reaction of 4-(2-hydroxyethyl)-1-piperazinepropanol with pyrrolidin-2-one in the presence of a suitable solvent and catalyst. This reaction yields PEP-1 with a high yield and purity.
Aplicaciones Científicas De Investigación
PEP-1 has been extensively studied for its potential as a pharmacological agent. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PEP-1 has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-12(2)15-9-7-14(8-10-15)11-13(17)16-5-3-4-6-16/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURPXKINUKHVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)

![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)




![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)


![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
